Tri-tert-butyl borate
CAS No.: 7397-43-5
Cat. No.: VC21189670
Molecular Formula: C12H27BO3
Molecular Weight: 230.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7397-43-5 |
|---|---|
| Molecular Formula | C12H27BO3 |
| Molecular Weight | 230.15 g/mol |
| IUPAC Name | tritert-butyl borate |
| Standard InChI | InChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3 |
| Standard InChI Key | ZMCWFMOZBTXGKI-UHFFFAOYSA-N |
| SMILES | B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
| Canonical SMILES | B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Tri-tert-butyl borate, also known by several synonyms including boron tert-butoxide and tri-tert-butoxyborane, is characterized by a trigonal planar geometry around the boron atom. The molecular structure features a central boron atom bonded to three oxygen atoms, each connected to a tert-butyl group (C₄H₉).
Nomenclature and Identification
The compound has various systematic and common names used in scientific literature and commercial contexts:
| Parameter | Information |
|---|---|
| IUPAC Name | Tritert-butyl borate |
| Common Names | Tri-tert-butyl borate, Boron tert-butoxide, Tri-tert-butoxyborane |
| Additional Synonyms | Tris(tert-butyl) borate, Tris(2-methyl-2-propanyl) borate, Tri-t-butyl borate |
| CAS Registry Number | 7397-43-5 |
| Molecular Formula | C₁₂H₂₇BO₃ |
| SMILES Notation | B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
| PubChem CID | 289737 |
The compound's chemical structure consists of a central boron atom with three tert-butoxy groups arranged in a trigonal planar geometry, providing steric hindrance that affects its chemical behavior .
Physical and Chemical Properties
Tri-tert-butyl borate exhibits distinctive physical and chemical properties that influence its handling, storage, and application in various chemical processes.
Physical Properties
The key physical properties of tri-tert-butyl borate are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Colorless liquid at room temperature |
| Molecular Weight | 230.155 g/mol |
| Density | 0.9±0.1 g/cm³ |
| Melting Point | 18-19°C (literature value) |
| Boiling Point | 175.3°C at 760 mmHg |
| Flash Point | 29.4°C |
These physical properties indicate that tri-tert-butyl borate is a flammable liquid with a relatively low flash point, requiring appropriate safety precautions during handling and storage .
Chemical Properties
Tri-tert-butyl borate demonstrates several notable chemical properties:
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The compound is moisture-sensitive, reacting with water to form boric acid and tert-butanol .
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It is incompatible with strong oxidizing agents, which can lead to potentially hazardous reactions .
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Upon thermal decomposition, it produces carbon monoxide, carbon dioxide, and oxides of boron .
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The bulky tert-butyl groups provide steric hindrance around the boron center, affecting its Lewis acidity and reactivity patterns.
Synthesis and Preparation Challenges
The synthesis of tri-tert-butyl borate presents unique challenges compared to other borate esters, highlighting its distinct chemical behavior.
Conventional Synthesis Attempts
Historical research by O'Brien (1957) demonstrated that while other trialkyl borates such as tri-n-butyl borate, tri-sec-butyl borate, and tricyclohexyl borate could be successfully prepared using azeotropic distillation methods, attempts to synthesize tri-tert-butyl borate through the same approach were unsuccessful .
The standard azeotropic method involves:
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Combining the alcohol (in this case, tert-butanol, 0.6 mol) with boric acid (0.2 mol) and benzene (300 ml)
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Heating the mixture until water evolution ceases
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Distilling off excess solvent and alcohol, followed by the ester product
Modern Synthetic Routes
Contemporary approaches to synthesizing tri-tert-butyl borate likely employ alternative methodologies that account for the unique reactivity of tert-butanol. These may include:
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Direct reaction of boron trichloride with tert-butanol in the presence of a base
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Transesterification reactions using other borate esters
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Specialized conditions that inhibit boroxol formation
Applications in Chemical Research and Industry
Despite the synthetic challenges, tri-tert-butyl borate finds applications in various chemical processes.
Synthetic Applications
Tri-tert-butyl borate serves as:
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A source of the tert-butoxy group in organic synthesis
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A mild Lewis acid catalyst in certain reactions
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A reagent in stereoselective transformations where steric bulk is advantageous
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A precursor for other boron compounds with specialized applications
Analytical Applications
The compound has been utilized in spectroscopic studies to understand the structure and bonding patterns of borate esters. Research by Werner and O'Brien (1955) employed various borate esters, including derivatives similar to tri-tert-butyl borate, to study their infrared spectra, contributing to the understanding of this class of compounds .
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